REACTION_SMILES
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[CH2:11]1[O:12][CH2:13][CH2:14][O:15][CH2:16][CH2:17][O:18][CH2:19][CH2:20][O:21][CH2:22][CH2:23][O:24][CH2:25]1.[CH3:1][c:2]1[nH:3][cH:4][cH:5][c:6]1[CH:7]=[O:8].[H-:9].[Na+:10].[n:26]1[cH:27][c:28]([S:32](=[O:33])(=[O:34])[Cl:35])[cH:29][cH:30][cH:31]1>>[CH3:1][c:2]1[n:3]([S:32]([c:28]2[cH:27][n:26][cH:31][cH:30][cH:29]2)(=[O:33])=[O:34])[cH:4][cH:5][c:6]1[CH:7]=[O:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCOCCOCCOCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1[nH]ccc1C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)c1cccnc1
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Name
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Type
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product
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Smiles
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Cc1c(C=O)ccn1S(=O)(=O)c1cccnc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |